molecular formula C13H15FO4 B12073340 Ethyl 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoate

Ethyl 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoate

Cat. No.: B12073340
M. Wt: 254.25 g/mol
InChI Key: DTTGJSVULKOZGC-UHFFFAOYSA-N
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Description

Ethyl 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoate is an organic compound with a complex structure that includes ethoxy and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoic acid.

    Reduction: Formation of 3-(3-ethoxy-4-fluorophenyl)-3-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The ethoxy and fluorophenyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Ethyl 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoate can be compared with similar compounds such as:

  • 3-Ethoxy-4-fluorophenylmethanol
  • 3-Ethoxy-4-fluorophenylboronic acid
  • 3-Ethoxy-4-fluorophenyl methyl sulfide

These compounds share structural similarities but differ in their functional groups and reactivity

Properties

Molecular Formula

C13H15FO4

Molecular Weight

254.25 g/mol

IUPAC Name

ethyl 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoate

InChI

InChI=1S/C13H15FO4/c1-3-17-12-7-9(5-6-10(12)14)11(15)8-13(16)18-4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

DTTGJSVULKOZGC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)CC(=O)OCC)F

Origin of Product

United States

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